molecular formula C12Br2F8S B101036 Bis(2-bromotetrafluorophenyl)sulfide CAS No. 17728-68-6

Bis(2-bromotetrafluorophenyl)sulfide

Cat. No. B101036
CAS RN: 17728-68-6
M. Wt: 487.99 g/mol
InChI Key: IANYUMGYGQRWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-bromotetrafluorophenyl)sulfide, also known as BTBPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTBPS belongs to the family of sulfides, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.

Biochemical And Physiological Effects

Bis(2-bromotetrafluorophenyl)sulfide has been shown to have low toxicity and minimal side effects. It has been found to be well-tolerated in animal studies, with no adverse effects observed at therapeutic doses. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bis(2-bromotetrafluorophenyl)sulfide in lab experiments is its high purity and stability. Additionally, Bis(2-bromotetrafluorophenyl)sulfide is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using Bis(2-bromotetrafluorophenyl)sulfide is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Bis(2-bromotetrafluorophenyl)sulfide. One area of interest is the development of new flame-retardant materials using Bis(2-bromotetrafluorophenyl)sulfide. Additionally, further studies are needed to fully understand the mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide and its potential applications in the development of new antibiotics. Finally, research is needed to optimize the synthesis method of Bis(2-bromotetrafluorophenyl)sulfide to improve yields and reduce costs.
Conclusion:
In conclusion, Bis(2-bromotetrafluorophenyl)sulfide is a promising compound with a wide range of potential applications. Its unique properties, including its flame-retardant and antimicrobial activity, make it an attractive candidate for use in various fields. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of Bis(2-bromotetrafluorophenyl)sulfide involves the reaction between 2-bromotetrafluorophenol and thionyl chloride in the presence of triethylamine. The resulting product is then treated with sodium sulfide to form Bis(2-bromotetrafluorophenyl)sulfide. This method has been optimized to produce high yields of Bis(2-bromotetrafluorophenyl)sulfide with high purity.

Scientific Research Applications

Bis(2-bromotetrafluorophenyl)sulfide has been extensively studied for its potential applications in various fields. It has been found to have excellent flame-retardant properties, making it a promising candidate for use in the construction industry. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have potent antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.

properties

CAS RN

17728-68-6

Product Name

Bis(2-bromotetrafluorophenyl)sulfide

Molecular Formula

C12Br2F8S

Molecular Weight

487.99 g/mol

IUPAC Name

1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene

InChI

InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22

InChI Key

IANYUMGYGQRWKT-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F

synonyms

Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide

Origin of Product

United States

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